molecular formula C24H20N2O4S B284063 N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide

N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide

Cat. No. B284063
M. Wt: 432.5 g/mol
InChI Key: OBCIXTGXUKFPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide, also known as NSC 710464, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for future studies.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 is not fully understood. However, studies have shown that it can inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, as mentioned above. Additionally, N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis. N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 has also been shown to have anti-inflammatory properties, as mentioned above.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 has several advantages for use in lab experiments. It has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further study. Additionally, the synthesis of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 is relatively straightforward, making it accessible to researchers. However, one limitation of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 and to optimize its use in lab experiments. Finally, the potential use of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 in the treatment of inflammatory diseases should be further explored.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 involves several steps, including the reaction of 4-methoxyaniline with acetic anhydride to form N-acetyl-4-methoxyaniline. This compound is then reacted with 2-methylbenzoyl chloride to form N-(2-methylbenzoyl)-N-acetyl-4-methoxyaniline. The final step involves the reaction of this compound with 8-quinolinesulfonamide to form N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464.

Scientific Research Applications

N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 has been shown to have potential applications in scientific research. One area of interest is its role in cancer treatment. Studies have shown that N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-N-quinolin-8-ylsulfonylbenzamide

InChI

InChI=1S/C24H20N2O4S/c1-17-7-3-4-10-21(17)24(27)26(19-12-14-20(30-2)15-13-19)31(28,29)22-11-5-8-18-9-6-16-25-23(18)22/h3-16H,1-2H3

InChI Key

OBCIXTGXUKFPGC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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